3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium
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Overview
Description
3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium is a complex organic compound with a unique structure that combines a pyridinium ring with a thiazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step often starts with the condensation of a thiazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyrimidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolopyrimidine core.
Pyridinium Ring Formation: The final step involves the quaternization of the pyridine ring, typically using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridinium positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could lead to the creation of advanced materials for electronics or photonics.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-methylpyridinium: Similar in structure but lacks the thiazolopyrimidine moiety.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothiazolo[2,3-f]purine: Contains the thiazolopyrimidine core but lacks the benzyl and pyridinium groups.
Uniqueness
The uniqueness of 3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N5O2S+ |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-[(3-benzylpyridin-1-ium-1-yl)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C22H20N5O2S/c1-24-19-18(20(28)25(2)22(24)29)27-17(14-30-21(27)23-19)13-26-10-6-9-16(12-26)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3/q+1 |
InChI Key |
FONZQOZZZVGZPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)C[N+]4=CC=CC(=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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